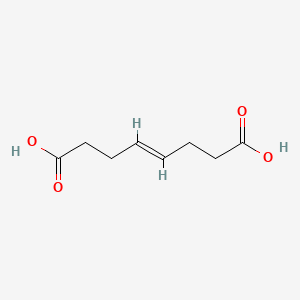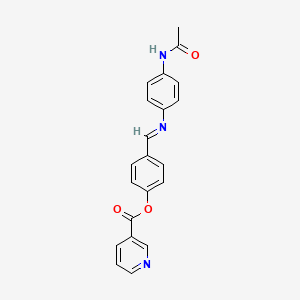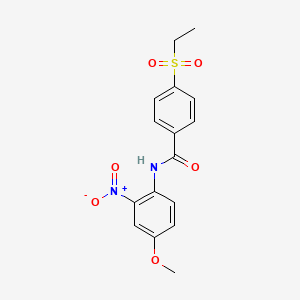
Oct-4-enedioic acid
Vue d'ensemble
Description
Oct-4-enedioic acid, also known as (4E)-4-Octenedioic acid, is a chemical compound with the molecular formula C8H12O4 . It has an average mass of 172.178 Da and a monoisotopic mass of 172.073563 Da . It is also known by other names such as (4E)-4-Octendisäure in German, Acide (4E)-4-octènedioïque in French, and E-OCT-4-ENE-1,8-DIOIC ACID .
Molecular Structure Analysis
The molecular structure of Oct-4-enedioic acid consists of 8 carbon atoms, 12 hydrogen atoms, and 4 oxygen atoms . The InChI code for this compound is 1S/C8H12O4/c9-7(10)5-3-1-2-4-6-8(11)12/h1-2H,3-6H2,(H,9,10)(H,11,12)/b2-1+ .Physical And Chemical Properties Analysis
Oct-4-enedioic acid has a density of 1.2±0.1 g/cm3, a boiling point of 373.1±30.0 °C at 760 mmHg, and a melting point of 175-176 °C (lit.) . It has a flash point of 193.6±21.1 °C . The exact mass is 172.073563 and it has a LogP value of 0.67 .Applications De Recherche Scientifique
Neuromuscular Blocking Activity
Oct-4-enedioic acid analogues have been explored for their potential in neuromuscular blocking applications. Patel et al. (1997) synthesized and tested derivatives of Oct-4-enedioic acid, among others, for neuromuscular blocking activity in cats. These compounds were compared with mivacurium, a known neuromuscular blocker, revealing that while Oct-4-enedioate analogues had a rapid onset and short duration of action, they posed a narrower safety margin due to potential cardiovascular and autonomic effects (Patel et al., 1997).
Oxidation Studies
The oxidation behavior of Oct-4-enedioic acid has been a subject of interest in chemical research. Lethbridge et al. (1975) conducted a comparative study on the oxidation of Oct-4-enedioic acid by various metal acetates. They observed stereoselective preference and identified major products as allylic, suggesting complex oxidation mechanisms (Lethbridge et al., 1975).
Organic Acid Distribution
Jafvert et al. (1990) studied the distribution of organic acids, including Oct-4-enedioic acid, between octanol and water. Their research aimed to understand the environmental implications of such compounds, focusing on their behavior under varying conditions like salt concentration and pH (Jafvert et al., 1990).
Transcription Factor Studies
In the field of biology, Oct-4-enedioic acid has been linked to the expression of the Oct-4 transcription factor, a crucial element in cellular differentiation and development. Research by Prusa et al. (2003) and others has shown that Oct-4 plays a significant role in stem cell research, with Oct-4 expression being a marker for pluripotent human stem cells (Prusa et al., 2003).
Safety And Hazards
Oct-4-enedioic acid is harmful by inhalation, in contact with skin, and if swallowed . It can cause serious eye irritation and is harmful to aquatic life with long-lasting effects . In case of contact with skin or eyes, it is recommended to wash with copious amounts of water for at least 15 minutes .
Orientations Futures
As for future directions, it’s important to note that while there isn’t specific information available on Oct-4-enedioic acid, the transcription factor OCT4 is a significant area of research in stem cell biology and regenerative medicine . Understanding the role of OCT4 in maintaining and regaining stem cell pluripotency could lead to advancements in these fields .
Propriétés
IUPAC Name |
(E)-oct-4-enedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c9-7(10)5-3-1-2-4-6-8(11)12/h1-2H,3-6H2,(H,9,10)(H,11,12)/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQVYKEXVMZXOAH-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C=CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)O)/C=C/CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Oct-4-enedioic acid | |
CAS RN |
14277-16-8, 48059-97-8 | |
| Record name | Oct-4-enedioic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.685 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Acide 4-Octene-1,8-Dioique | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-chloro-N-{2-[(ethylamino)methyl]phenyl}pyridine-2-carboxamide hydrochloride](/img/structure/B2771586.png)
![N-(tert-butyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)acetamide](/img/structure/B2771590.png)
![Thieno[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B2771591.png)
![N-(2,4-dimethoxyphenyl)-2-((2-ethyl-7-oxo-6-phenethyl-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2771592.png)
![4-[3-(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl]benzonitrile](/img/structure/B2771593.png)

![N-[1-(3-Methoxy-1,2-thiazol-5-yl)ethyl]prop-2-enamide](/img/structure/B2771596.png)
![4-[4-(3-Cyclopropyl-6-oxopyridazin-1-yl)piperidine-1-carbonyl]benzenesulfonamide](/img/structure/B2771597.png)
![Tert-butyl 3-[(2-chloroacetyl)-(2,2,2-trifluoroethyl)amino]piperidine-1-carboxylate](/img/structure/B2771600.png)
![N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxamide](/img/structure/B2771601.png)

![N-[2-[methyl(2-phenylethyl)amino]propyl]-N-phenyl-propanamide,monohydrochloride](/img/structure/B2771605.png)

